molecular formula C17H15N3O3S B2464068 methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate CAS No. 896325-71-6

methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B2464068
CAS No.: 896325-71-6
M. Wt: 341.39
InChI Key: IBSYWUANKVZBRR-UHFFFAOYSA-N
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Description

Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[1,2-a][1,3,5]triazin ring, which is known for its diverse biological activities.

Properties

IUPAC Name

methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-3-8-14-18-16(19-17(22)20(14)9-11)24-10-12-4-6-13(7-5-12)15(21)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSYWUANKVZBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate typically involves multiple steps. One common method involves the condensation of 7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl with a sulfanylmethyl benzoate derivative. The reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for medicinal applications:

  • Antimicrobial Activity : Research has shown that derivatives of pyrido-triazine compounds possess significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antitumor Potential : Some studies have highlighted the potential of pyrido-triazine derivatives in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Research Applications

Methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate has been utilized in various research contexts:

  • Drug Development : The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Its unique structural features allow for modifications that enhance potency and selectivity .
  • Biological Assays : Researchers have employed this compound in biological assays to evaluate its efficacy against different pathogens and cancer cell lines. These studies often involve determining minimum inhibitory concentrations (MIC) and cytotoxicity profiles .
  • Mechanistic Studies : Investigations into the mode of action of this compound are ongoing. Understanding how it interacts with biological targets can lead to more effective therapeutic strategies .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A study published in RSC Advances demonstrated the synthesis of various pyrido-triazine derivatives and their subsequent testing against Mycobacterium smegmatis. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard treatments .
  • Case Study 2 : Another investigation focused on the anticancer properties of related compounds. The study reported significant cytotoxic effects on breast cancer cell lines, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism by which Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrimidino[4,5-d][1,3]oxazine derivatives

Uniqueness

Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a][1,3,5]triazin ring with a sulfanylmethyl benzoate moiety sets it apart from other similar compounds .

Biological Activity

Methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H17N5O3SC_{20}H_{17}N_5O_3S and has a complex structure that includes a pyrido-triazine moiety. Its IUPAC name reflects the various functional groups present, which are significant for its biological activity.

PropertyValue
Molecular Weight393.44 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrido-triazine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones in disk diffusion assays, suggesting that these compounds could serve as potential leads for antibiotic development .

Antitumor Activity

Research has also highlighted the antitumor potential of similar compounds. A study involving structurally related pyrido derivatives demonstrated their effectiveness against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action is believed to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the functional groups attached to the triazine core can significantly influence their efficacy. For example:

  • Substitution at the 7-position : Variations here have shown enhanced activity against certain cancer cell lines.
  • Sulfanyl group : This moiety appears to play a critical role in enhancing antimicrobial properties.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Zone of Inhibition
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AntitumorMia PaCa-2IC50 = 10 µM
AntitumorPANC-1IC50 = 12 µM

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrido-triazine derivatives and evaluated their antimicrobial activities. The study found that specific modifications led to increased potency against resistant strains of bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Study 2: Antitumor Mechanism Exploration

A comprehensive investigation into the antitumor mechanisms revealed that this compound induced apoptosis in cancer cells through the intrinsic pathway. Flow cytometry analysis demonstrated increased levels of caspase activation in treated cells compared to controls .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate?

The synthesis typically involves multi-step reactions, such as coupling sulfanyl-methyl intermediates with pyridotriazinone cores. Key steps include:

  • Step 1 : Reacting 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Step 2 : Optimizing reaction parameters (temperature: 60–80°C, reaction time: 12–24 hrs) to maximize yield and purity. Use TLC or HPLC to monitor progress .
  • Critical considerations : Avoid excess bromomethyl derivatives to prevent di-substitution byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :
    • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%) .
    • NMR : Confirm the presence of key functional groups (e.g., methyl benzoate protons at δ 3.9 ppm, pyridotriazinone aromatic protons at δ 8.1–8.3 ppm) .
    • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 412.3) .
  • Common impurities : Unreacted starting materials or oxidation byproducts (e.g., sulfoxides). Use preparative TLC to isolate and identify impurities .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in oxidation and substitution reactions?

  • Oxidation : The sulfanyl (-S-) group is susceptible to oxidation with H₂O₂ or KMnO₄, forming sulfoxides or sulfones. Kinetic studies show pH-dependent reactivity (optimal at pH 7–9) .
  • Substitution : The pyridotriazinone core undergoes nucleophilic substitution at the C-2 position. For example, replacing the sulfanyl group with amines requires Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
  • Data contradiction resolution : Conflicting reactivity reports may arise from solvent polarity effects. Use DFT calculations to model transition states and validate experimental outcomes .

Q. How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets?

  • Experimental design :
    • Target selection : Prioritize enzymes with known affinity for triazine or benzoate motifs (e.g., dihydrofolate reductase or kinases) .
    • Assay conditions : Use fluorescence-based assays (e.g., NADPH depletion for reductase inhibition) with IC₅₀ determination via dose-response curves (concentration range: 1 nM–100 µM) .
    • Controls : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
  • Data interpretation : Address false positives by testing against off-target enzymes (e.g., carbonic anhydrase) .

Q. What environmental fate studies are critical for assessing the compound’s ecological impact?

  • Key parameters :
    • Hydrolysis : Evaluate stability in aqueous buffers (pH 4–10) at 25°C and 37°C. LC-MS/MS tracks degradation products (e.g., benzoic acid derivatives) .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life. Pyridotriazinone rings are prone to photodegradation, forming nitroso intermediates .
    • Bioaccumulation : Use logP calculations (predicted ~2.8) and zebrafish models to assess trophic transfer potential .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

  • Methods :
    • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F >50), blood-brain barrier penetration (low), and CYP450 inhibition risks .
    • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with human serum albumin (binding energy < −7 kcal/mol suggests high plasma protein binding) .
    • Toxicity alerts : Check for structural alerts (e.g., sulfonyl groups linked to mutagenicity) using DEREK or Toxtree .

Data Contradiction and Validation Strategies

Q. How should researchers reconcile discrepancies in reported biological activity data?

  • Root causes : Variability may stem from assay conditions (e.g., DMSO concentration affecting solubility) or impure batches.
  • Validation steps :
    • Reproduce assays in triplicate across independent labs.
    • Cross-validate with in vivo models (e.g., murine xenografts for anticancer activity) .
    • Apply Hill slope analysis to confirm dose-response reliability .

Q. What frameworks guide the integration of this compound into broader pharmacological or environmental studies?

  • Pharmacology : Link to kinase inhibition theories (e.g., ATP-binding pocket targeting) or epigenetic modulation hypotheses (e.g., HDAC inhibition) .
  • Environmental science : Align with the Project INCHEMBIOL framework, which emphasizes abiotic/biotic transformations and ecosystem-level risk assessment .

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